![molecular formula C10H14N5O7PZn+2 B579503 zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 18839-83-3](/img/structure/B579503.png)
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex chemical entity that combines zinc with a nucleotide-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The initial step often includes the preparation of the nucleotide precursor, followed by the introduction of the zinc ion. The reaction conditions must be carefully controlled to ensure the correct formation of the compound. Common reagents used in the synthesis include phosphoric acid, zinc salts, and nucleotide bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to isolate the desired product. Techniques such as crystallization, filtration, and chromatography are often employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can alter the nucleotide structure, affecting the overall properties of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the nucleotide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of zinc oxide, while substitution reactions can yield modified nucleotide structures with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to the presence of zinc, which can facilitate electron transfer processes.
Biology
In biological research, the compound is studied for its potential role in DNA and RNA interactions. The nucleotide-like structure allows it to mimic natural nucleotides, making it useful in studying genetic processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials, such as coatings and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and nucleic acids. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The nucleotide structure allows it to participate in biochemical pathways, influencing processes like DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Zinc phosphate: A simpler compound that lacks the nucleotide structure but shares some chemical properties.
Adenosine monophosphate (AMP): A nucleotide that resembles the nucleotide part of the compound but does not contain zinc.
Zinc acetate: Another zinc-containing compound with different applications and properties.
Uniqueness
The uniqueness of zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate lies in its combination of zinc and a nucleotide structure. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
18839-83-3 |
|---|---|
Molecular Formula |
C10H14N5O7PZn+2 |
Molecular Weight |
412.604 |
IUPAC Name |
zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Zn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/q;+2 |
InChI Key |
FNBUAOFTKBYEJH-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,4bR,6aR,10aS,10bS,12aS)-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-2-one](/img/structure/B579422.png)
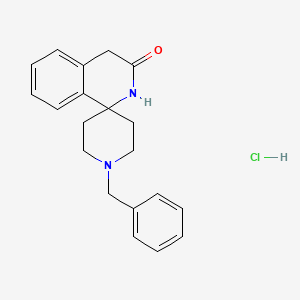
![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)
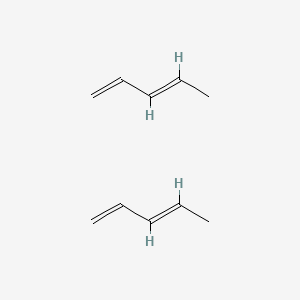
![4-BROMOBUTYRIC ACID, [1-14C]](/img/new.no-structure.jpg)
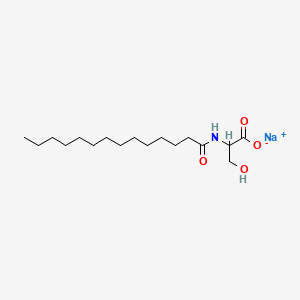
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
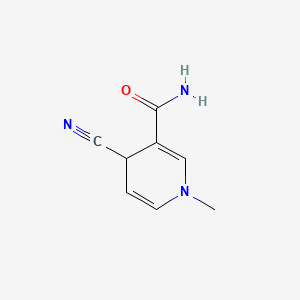
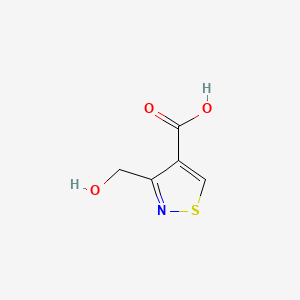
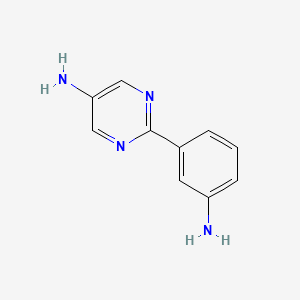
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
